molecular formula C8H8BrNO3 B1421094 Methyl 5-bromo-3-methoxypicolinate CAS No. 1142192-55-9

Methyl 5-bromo-3-methoxypicolinate

Cat. No.: B1421094
CAS No.: 1142192-55-9
M. Wt: 246.06 g/mol
InChI Key: SSIURRLLLWFNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3-methoxypicolinate is a halogenated heterocyclic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-methoxypicolinate typically involves the bromination of 3-methoxypicolinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst such as sulfuric acid for esterification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process would involve stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-methoxypicolinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted picolinates, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-3-methoxypicolinate is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

  • Methyl 5-bromo-2-methoxynicotinate
  • 5-Bromo-3-methoxypicolinic acid
  • 5-Bromo-3-methoxypicolinonitrile
  • Methyl 2-bromo-5-methoxybenzoate

Comparison: Methyl 5-bromo-3-methoxypicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and binding properties compared to similar compounds. For instance, the presence of the methoxy group at the 3-position and the bromine at the 5-position differentiates it from other brominated picolinates, influencing its chemical behavior and applications .

Properties

IUPAC Name

methyl 5-bromo-3-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIURRLLLWFNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673938
Record name Methyl 5-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-55-9
Record name Methyl 5-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-3-methoxypicolinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-3-methoxypicolinate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-3-methoxypicolinate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-3-methoxypicolinate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-3-methoxypicolinate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-3-methoxypicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.